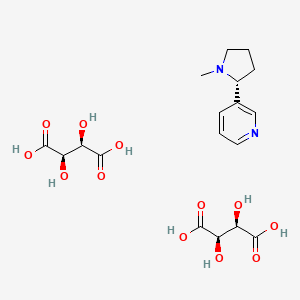
(R)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring attached to a methylpyrrolidine moiety, further complexed with dihydroxysuccinate groups. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the pyridine ring, followed by the introduction of the methylpyrrolidine group through nucleophilic substitution reactions. The final step involves the complexation with dihydroxysuccinate groups under controlled conditions, such as specific pH and temperature settings, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.
化学反应分析
Types of Reactions
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
科学研究应用
Chemistry
In chemistry, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine
In medicine, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is investigated for its potential therapeutic applications. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of high-performance materials.
作用机制
The mechanism of action of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (S)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2S,3S)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3S)-2,3-dihydroxysuccinate)
Uniqueness
What sets ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) apart from similar compounds is its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The precise arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable tool in various scientific and industrial applications.
属性
CAS 编号 |
50915-69-0 |
|---|---|
分子式 |
C18H26N2O12 |
分子量 |
462.4 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-;2*1-,2-/m111/s1 |
InChI 键 |
RFEJUZJILGIRHQ-VGHAOCGRSA-N |
手性 SMILES |
CN1CCC[C@@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


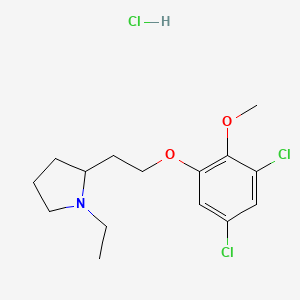
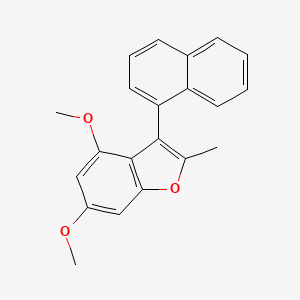
![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
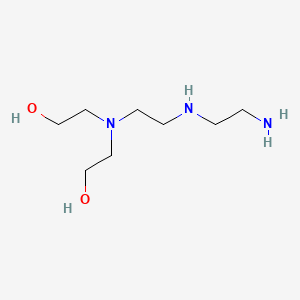
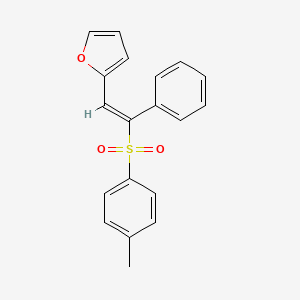
![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
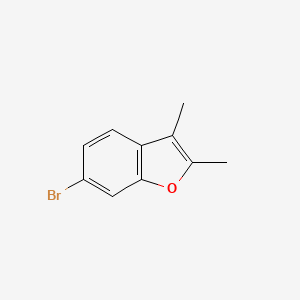
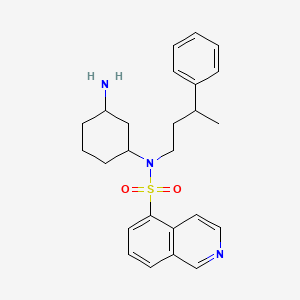
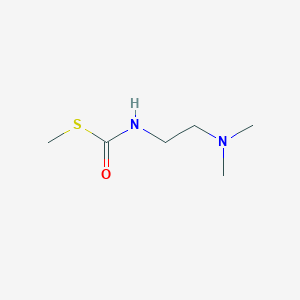
![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
